An In-depth Technical Guide to the Chemical Properties of Oxyfluorfen-d5
An In-depth Technical Guide to the Chemical Properties of Oxyfluorfen-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfluorfen-d5 is the deuterated analogue of Oxyfluorfen, a widely used diphenyl ether herbicide. In Oxyfluorfen-d5, the five hydrogen atoms on the ethoxy group are replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical and research settings, particularly as an internal standard for the quantification of Oxyfluorfen in various matrices using isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to those of its non-labeled counterpart, allowing for similar behavior during sample preparation and analysis, which is crucial for accurate quantification. This guide provides a comprehensive overview of the chemical properties of Oxyfluorfen-d5, with a focus on data relevant to researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
Oxyfluorfen-d5 is a stable, isotopically labeled form of Oxyfluorfen. The following tables summarize its key chemical and physical properties. Given that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, the data for Oxyfluorfen is presented as a reliable proxy where specific data for the d5 analogue is not available.
Table 1: General Chemical Properties of Oxyfluorfen-d5
| Property | Value |
| Chemical Name | 2-chloro-1-(3-ethoxy-d5-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
| Synonyms | Oxyfluorfen-(ethoxy-d5) |
| CAS Number | 2140327-69-9 |
| Molecular Formula | C₁₅D₅H₆ClF₃NO₄ |
| Molecular Weight | 366.73 g/mol [1] |
| Appearance | Orange crystalline solid[2][3] |
Table 2: Physicochemical Data of Oxyfluorfen (as a proxy for Oxyfluorfen-d5)
| Property | Value |
| Melting Point | 83-84 °C[4] |
| Boiling Point | 358.2 °C[2] |
| Water Solubility | 0.1 mg/L (practically insoluble) |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.468 |
| Vapor Pressure | 0.026 mPa @ 25 °C |
| pKa | Does not dissociate |
| Storage Temperature | 2-8°C |
Stability and Reactivity
Oxyfluorfen is stable under normal storage conditions and to hydrolysis. However, it is susceptible to photodegradation. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Oxyfluorfen's herbicidal activity stems from its inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll and heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast and is rapidly oxidized by non-enzymatic means in the cytoplasm to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to cell death.
Metabolic Pathways
Studies on the microbial degradation of Oxyfluorfen have identified two primary metabolic pathways. These pathways involve initial nitroreduction or diaryl ether cleavage, followed by further degradation steps that can lead to complete mineralization.
Experimental Protocols
Synthesis of Oxyfluorfen-d5
The synthesis of Oxyfluorfen-d5 follows the same chemical route as its non-deuterated counterpart, with the substitution of deuterated ethanol in the final step. The general synthesis involves:
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Condensation: Reaction of 3,4-dichlorobenzotrifluoride with resorcinol.
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Nitrification: Introduction of a nitro group to the intermediate product.
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Etherification: The nitrated intermediate is then treated with deuterated ethanol (C₂D₅OH) in the presence of a base like potassium hydroxide to form Oxyfluorfen-d5.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.
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Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer.
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Procedure:
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A small amount of finely powdered Oxyfluorfen-d5 is packed into a capillary tube.
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated slowly (1-2 °C per minute) near the expected melting point.
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The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
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Determination of Boiling Point
The boiling point can be determined using a micro boiling point method.
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Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or aluminum block).
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Procedure:
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A small amount of the liquid is placed in the test tube.
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The capillary tube is inverted and placed in the test tube.
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The setup is heated gently.
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The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.
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The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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Determination of Water Solubility
The shake-flask method is a standard procedure for determining water solubility.
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Apparatus: Screw-capped vials, shaker, centrifuge, analytical balance, HPLC or GC-MS.
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Procedure:
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An excess amount of Oxyfluorfen-d5 is added to a known volume of water in a vial.
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The vial is sealed and agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).
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The solution is centrifuged to separate the undissolved solid.
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A known volume of the supernatant is carefully removed and the concentration of Oxyfluorfen-d5 is determined by a suitable analytical method.
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Analysis of Oxyfluorfen using Oxyfluorfen-d5 as an Internal Standard
This protocol describes the analysis of Oxyfluorfen residues in a sample matrix, such as cotton, using gas chromatography-mass spectrometry (GC-MS).
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Workflow:
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Detailed Steps:
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Sample Preparation: A known weight of the sample is homogenized.
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Internal Standard Spiking: A known amount of Oxyfluorfen-d5 solution is added to the homogenized sample.
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Extraction: The sample is extracted with a suitable solvent mixture (e.g., methanol/water).
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Purification: The extract is cleaned up using a solid-phase extraction (SPE) column to remove interfering matrix components.
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Concentration: The purified extract is evaporated to dryness under a gentle stream of nitrogen.
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Reconstitution: The residue is redissolved in a small, known volume of a suitable solvent (e.g., toluene/acetone).
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GC-MS Analysis: The reconstituted sample is injected into a gas chromatograph coupled with a mass spectrometer. The concentrations of Oxyfluorfen and Oxyfluorfen-d5 are determined by monitoring their respective characteristic ions.
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Quantification: The concentration of Oxyfluorfen in the original sample is calculated by comparing the peak area ratio of Oxyfluorfen to Oxyfluorfen-d5 against a calibration curve.
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Conclusion
Oxyfluorfen-d5 serves as a critical analytical tool for the accurate quantification of its parent compound, the herbicide Oxyfluorfen. Its chemical and physical properties closely mirror those of the non-deuterated form, ensuring its reliability as an internal standard. Understanding its properties, mechanism of action, and metabolic fate is essential for researchers in environmental science, toxicology, and drug development. The experimental protocols provided in this guide offer a practical framework for the synthesis, characterization, and application of this important isotopically labeled compound.
